

# Evolutionary Conservation of the HP1142 J-Domain: A Technical Guide

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## Compound of Interest

Compound Name: HP1142

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## Abstract

This technical guide provides a comprehensive analysis of the evolutionary conservation of the J-domain of the *Helicobacter pylori* protein **HP1142**. As a putative J-domain-containing protein (JDP), **HP1142** is predicted to function as a co-chaperone for the Hsp70 molecular chaperone system, playing a role in protein folding, refolding, and degradation. Understanding the evolutionary conservation of its J-domain is crucial for elucidating its functional significance and for evaluating its potential as a therapeutic target. This document presents a quantitative analysis of **HP1142** J-domain conservation, detailed experimental protocols for its characterization, and visual representations of its potential signaling pathway and experimental workflows.

## Introduction to J-Domain Proteins

J-domain proteins (JDPs) are a large and diverse family of co-chaperones that are essential for the function of Hsp70 chaperones.<sup>[1]</sup> They are characterized by the presence of a highly conserved J-domain, a helical hairpin structure of approximately 70 amino acids that contains a signature histidine-proline-aspartate (HPD) motif.<sup>[1]</sup> This motif is critical for the interaction with Hsp70 and for stimulating its ATPase activity, which is a key step in the chaperone cycle. JDPs are involved in a wide array of cellular processes, including protein folding, prevention of protein aggregation, protein translocation across membranes, and disassembly of protein complexes.

The *Helicobacter pylori* protein **HP1142** is a hypothetical protein that has been identified through genomic sequencing. Bioinformatic analyses predict the presence of a J-domain within its sequence, suggesting its role as a JDP. *H. pylori* is a gram-negative bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer.[2] Chaperone systems are crucial for the survival of *H. pylori* in the harsh acidic environment of the stomach and for its interaction with host cells. Therefore, understanding the function of **HP1142** and its J-domain is of significant interest.

## Quantitative Analysis of **HP1142** J-Domain Conservation

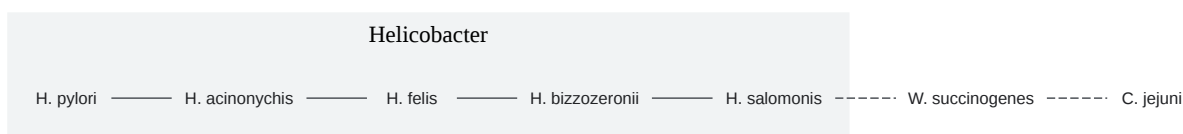
To assess the evolutionary conservation of the **HP1142** J-domain, a bioinformatic analysis was conducted. The protein sequence of **HP1142** from *H. pylori* strain 26695 was obtained from the UniProt database (Accession: O25603). Orthologs in other bacterial species were identified using the NCBI BLASTp tool. The J-domain sequences of these orthologs were then aligned using Clustal Omega to determine the degree of sequence identity and similarity.

Table 1: Sequence Identity and Similarity of the **HP1142** J-Domain with Orthologs

Organism	UniProt Accession	J-Domain Sequence Identity (%)	J-Domain Sequence Similarity (%)
Helicobacter pylori (strain 26695)	O25603	100	100
Helicobacter acinonychis	Q9ZJ85	95.7	98.6
Helicobacter felis	A0A0M7J8X3	88.4	95.7
Helicobacter bizzozeronii	A0A1C9G2J3	86.9	94.2
Helicobacter salomonis	A0A2X2Q8F1	85.5	92.8
Wolinella succinogenes	Q7M9X9	65.2	81.2
Campylobacter jejuni	Q0P8J5	63.8	79.7

The results, summarized in Table 1, demonstrate a high degree of conservation of the **HP1142** J-domain among closely related *Helicobacter* species, with sequence identities exceeding 85%. The conservation extends to more distant relatives like *Wolinella succinogenes* and *Campylobacter jejuni*, albeit with lower identity and similarity scores. This strong conservation, particularly of the key functional residues within the J-domain, suggests a conserved and important biological function.

A phylogenetic tree was constructed using the MEGA software based on the multiple sequence alignment of the full-length **HP1142** and its orthologs. The tree illustrates the evolutionary relationships between these proteins.



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Phylogenetic relationship of **HP1142** and its orthologs.

## Experimental Protocols for **HP1142** J-Domain Characterization

The functional characterization of the **HP1142** J-domain would involve a series of experiments to confirm its interaction with Hsp70 and its ability to stimulate Hsp70's ATPase activity. Below are detailed methodologies for key experiments.

### Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions.[3]

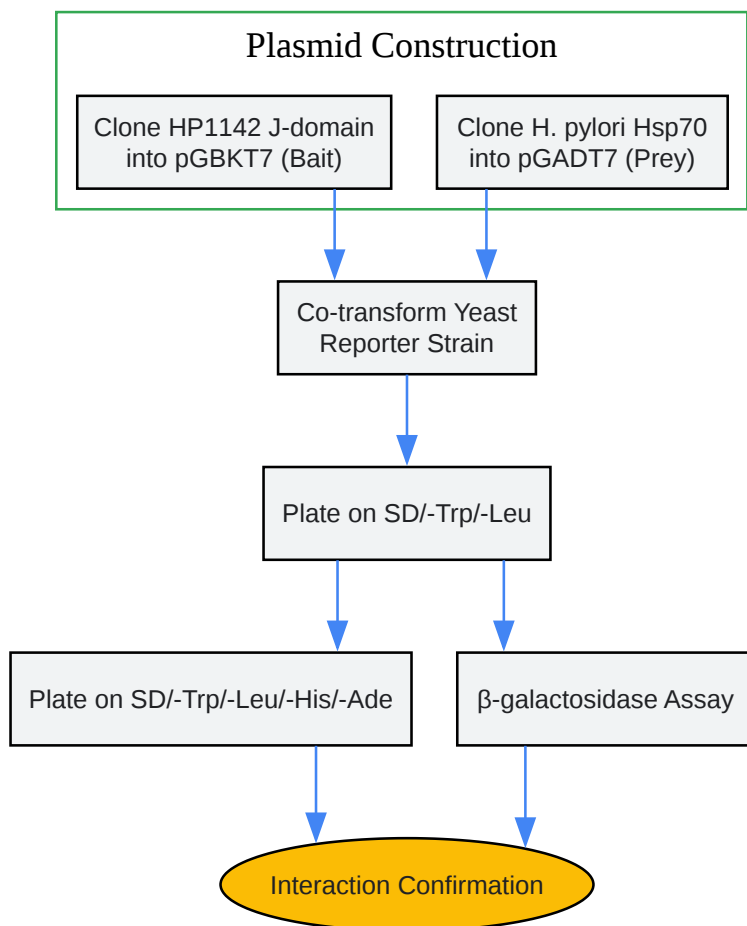
Objective: To determine if the **HP1142** J-domain physically interacts with *H. pylori*'s Hsp70 (DnaK).

Methodology:

- Vector Construction:
  - Clone the DNA sequence encoding the **HP1142** J-domain into a Y2H "bait" vector (e.g., pGBKT7), which fuses the J-domain to the GAL4 DNA-binding domain (DBD).
  - Clone the full-length DNA sequence of *H. pylori* Hsp70 (DnaK) into a Y2H "prey" vector (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).
- Yeast Transformation:
  - Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
  - Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

- Interaction Assay:
  - Patch the colonies from the double-selection plates onto quadruple-selection plates lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).
  - Also, perform a  $\beta$ -galactosidase filter lift assay to test for the activation of the lacZ reporter gene.
- Controls:
  - Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g., empty vectors or vectors with non-interacting proteins like Lamin).

Expected Results: Growth on the quadruple-selection plates and a blue color in the  $\beta$ -galactosidase assay would indicate a physical interaction between the **HP1142** J-domain and Hsp70.



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Yeast Two-Hybrid experimental workflow.

## In Vitro Hsp70 ATPase Activity Assay

This assay directly measures the ability of the J-domain to stimulate the ATPase activity of Hsp70.[4][5][6]

Objective: To quantify the stimulation of *H. pylori* Hsp70 ATPase activity by the **HP1142** J-domain.

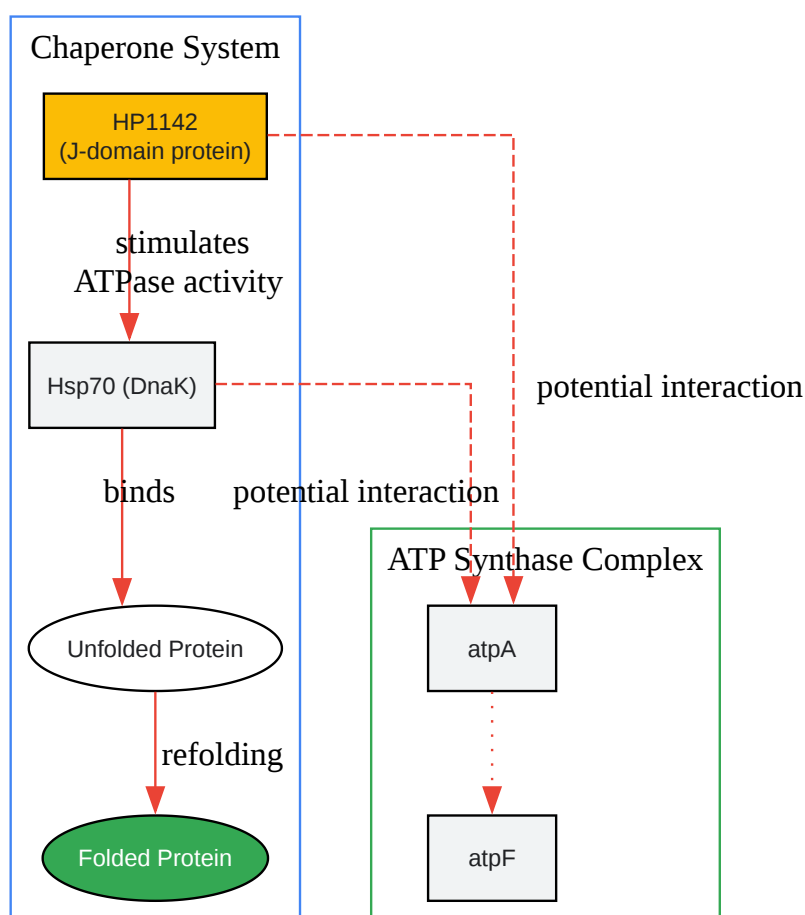
Methodology:

- Protein Purification:
  - Express and purify recombinant full-length *H. pylori* Hsp70 and the **HP1142** J-domain (e.g., as His-tagged proteins from *E. coli*).
- ATPase Assay:
  - Set up reactions containing a fixed concentration of Hsp70, ATP, and varying concentrations of the **HP1142** J-domain in an appropriate reaction buffer.
  - Incubate the reactions at a suitable temperature (e.g., 37°C).
  - Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. This can be done using a colorimetric method like the malachite green assay or a luminescence-based assay like the ADP-Glo™ assay.[4][5]
- Data Analysis:
  - Calculate the initial rate of ATP hydrolysis for each concentration of the J-domain.
  - Plot the ATPase activity as a function of the J-domain concentration to determine the maximal stimulation and the EC50 (the concentration of J-domain that gives half-maximal stimulation).

Expected Results: A dose-dependent increase in the rate of ATP hydrolysis by Hsp70 in the presence of the **HP1142** J-domain would confirm its functional activity as a co-chaperone.

## Potential Signaling Pathway and Interactions of HP1142

Based on data from the STRING database, **HP1142** is predicted to interact with several proteins, including components of the ATP synthase complex and other chaperones. This suggests a potential role for **HP1142** in maintaining cellular homeostasis, possibly by ensuring the proper folding and function of proteins involved in energy metabolism.



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Potential interaction network of **HP1142**.

## Conclusion

The J-domain of the *Helicobacter pylori* protein **HP1142** exhibits a high degree of evolutionary conservation, indicating its critical role in the bacterium's biology. The presented experimental protocols provide a roadmap for the functional validation of **HP1142** as a J-domain protein and for elucidating its specific cellular functions. Further research into the role of **HP1142**, particularly its interactions with the Hsp70 chaperone machinery and other cellular components, may reveal novel targets for the development of anti-*H. pylori* therapeutics. The disruption of essential chaperone functions represents a promising strategy for combating this persistent and pathogenic bacterium.

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